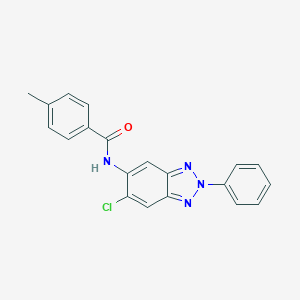![molecular formula C21H17N3O2S B251616 N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B251616.png)
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide, also known as CB 839, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. CB 839 has gained attention in recent years for its potential as an anti-cancer therapy, as glutamine metabolism is often upregulated in cancer cells. In
Wirkmechanismus
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 works by inhibiting glutaminase, an enzyme involved in the conversion of glutamine to glutamate. Glutamate is then further metabolized to produce energy and biosynthetic precursors. Inhibiting glutaminase with N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 leads to a decrease in glutamate production, which in turn leads to a decrease in energy production and biosynthesis in cancer cells. This ultimately leads to cell death.
Biochemical and Physiological Effects:
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been shown to selectively inhibit glutaminase in cancer cells, leading to a decrease in glutamate production and ultimately cell death. N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has also been shown to have anti-inflammatory effects, as glutamine metabolism is involved in the production of inflammatory cytokines. In addition, N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been shown to sensitize cancer cells to other anti-cancer therapies, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 is its selectivity for cancer cells, which allows for targeted therapy with minimal side effects. Another advantage is its potential to sensitize cancer cells to other anti-cancer therapies, which could improve the efficacy of these treatments. One limitation of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 is its low yield in synthesis, which could limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839. One direction is to further evaluate its safety and efficacy in clinical trials. Another direction is to investigate its potential for combination therapy with other anti-cancer agents. Additionally, there is a need for more efficient synthesis methods to improve the availability of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 for research purposes. Finally, there is a need for more research on the mechanism of action of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 and its effects on other metabolic pathways.
Synthesemethoden
The synthesis of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is then reacted with 4-aminobiphenyl to form 4-(4-aminobiphenyl)benzoyl chloride. The final step involves the reaction of this intermediate with 2-aminobenzamide to form N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839. The overall yield of this synthesis is reported to be around 10%.
Wissenschaftliche Forschungsanwendungen
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been studied extensively for its potential as an anti-cancer therapy. Glutaminase is often upregulated in cancer cells, as these cells rely on glutamine metabolism to support their rapid growth and proliferation. Inhibiting glutaminase with N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been shown to selectively kill cancer cells while sparing normal cells. N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been tested in preclinical models of a variety of cancers, including breast cancer, pancreatic cancer, and non-small cell lung cancer, with promising results. Clinical trials are currently underway to evaluate the safety and efficacy of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 in cancer patients.
Eigenschaften
Molekularformel |
C21H17N3O2S |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
2-[(4-phenylbenzoyl)carbamothioylamino]benzamide |
InChI |
InChI=1S/C21H17N3O2S/c22-19(25)17-8-4-5-9-18(17)23-21(27)24-20(26)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H2,22,25)(H2,23,24,26,27) |
InChI-Schlüssel |
MYAFIOFLNWKQJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3C(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251533.png)



![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B251541.png)
![N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251545.png)
![3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251546.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B251547.png)
![3,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251549.png)
![4-ethyl-N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B251552.png)

![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B251556.png)
![2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251558.png)
![3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251559.png)